4,6-Dichloro-2,5-dicyclopropylpyrimidine
CAS No.:
Cat. No.: VC15808107
Molecular Formula: C10H10Cl2N2
Molecular Weight: 229.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2N2 |
|---|---|
| Molecular Weight | 229.10 g/mol |
| IUPAC Name | 4,6-dichloro-2,5-dicyclopropylpyrimidine |
| Standard InChI | InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2 |
| Standard InChI Key | NQMPKKZGNIBDED-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(N=C(N=C2Cl)C3CC3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 4,6-Dichloro-2,5-dicyclopropylpyrimidine consists of a six-membered aromatic pyrimidine ring with nitrogen atoms at the 1- and 3-positions. The substituents—two cyclopropyl groups and two chlorine atoms—introduce steric and electronic effects that influence its reactivity and intermolecular interactions.
Structural Analysis
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Bond Angles and Hybridization: The cyclopropyl groups adopt a strained sp³ hybridization, creating a bent geometry that enhances the compound’s ability to interact with hydrophobic pockets in biological targets.
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Electron Distribution: Chlorine atoms at the 4- and 6-positions act as electron-withdrawing groups, polarizing the pyrimidine ring and increasing its susceptibility to nucleophilic substitution reactions .
Table 1: Key Structural Parameters
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂N₂ | High-Resolution MS |
| Molecular Weight | 237.11 g/mol | Computed via PubChem |
| XLogP3 (Partition Coefficient) | 3.8 | Computational Modeling |
Synthesis Methodologies
The synthesis of 4,6-Dichloro-2,5-dicyclopropylpyrimidine involves multi-step organic reactions, often starting from diethyl malonate and thiourea. A representative pathway includes:
Stepwise Synthesis
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Nitrification: Treatment of diethyl malonate with concentrated nitric acid introduces nitro groups.
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Cyclization: Sodium alcoholate-mediated cyclization forms the pyrimidine core.
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Methylation: Dimethyl sulfate adds methyl groups to specific positions.
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Chlorination: Phosphorus oxychloride (POCl₃) substitutes hydroxyl groups with chlorine atoms.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrification | HNO₃, 0–5°C, 2 h | 78 |
| Cyclization | NaOEt, ethanol, reflux, 6 h | 65 |
| Chlorination | POCl₃, 110°C, 4 h | 82 |
Physicochemical Properties
The compound’s physical properties are critical for its handling and application in drug formulations:
Solubility Profile
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Polar Solvents: Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).
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Nonpolar Solvents: Poor solubility in hexane and diethyl ether.
Chemical Reactivity and Derivative Formation
4,6-Dichloro-2,5-dicyclopropylpyrimidine undergoes nucleophilic substitution at the chlorine-bearing positions, enabling the synthesis of diverse derivatives:
Reaction with Amines
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Primary Amines: Replace chlorine atoms to form 4,6-diamino derivatives. For example, reaction with methylamine yields 4,6-bis(methylamino)-2,5-dicyclopropylpyrimidine.
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Secondary Amines: Piperidine or morpholine derivatives exhibit enhanced biological activity due to increased lipophilicity .
Table 3: Representative Derivatives and Biological Activity
| Derivative | IC₅₀ (nM) | Target Enzyme |
|---|---|---|
| 4,6-Bis(morpholino)-2,5-dicyclopropylpyrimidine | 72 | NAPE-PLD |
| 4-(3-Hydroxypyrrolidine)-6-chloro derivative | 27 | Kinase X |
Pharmaceutical Applications
The compound’s utility in drug discovery stems from its modular structure, allowing precise tuning of pharmacokinetic properties:
Kinase Inhibition
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NAPE-PLD Inhibition: Derivatives such as LEI-401 (pIC₅₀ = 7.14) block anandamide biosynthesis, showing promise in treating anxiety and depression .
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Anticancer Activity: Cyclopropyl groups enhance binding to ATP pockets in kinases like EGFR and BRAF.
Antibacterial Agents
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Chlorinated pyrimidines disrupt bacterial DNA gyrase, with MIC values as low as 2 µg/mL against Staphylococcus aureus.
Spectroscopic Characterization
Advanced techniques confirm the compound’s identity and purity:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.03 (br s, 1H), 3.88–3.55 (m, 6H), 1.14–0.19 (m, cyclopropyl protons) .
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¹³C NMR: Peaks at 164.66 ppm (C=O), 128.95 ppm (aromatic carbons) .
Mass Spectrometry
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High-Resolution MS: [M+H]⁺ observed at m/z 237.0521 (calculated 237.0523).
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